molecular formula C15H16N2O4S B14309353 N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide CAS No. 115562-51-1

N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide

Cat. No.: B14309353
CAS No.: 115562-51-1
M. Wt: 320.4 g/mol
InChI Key: QCZJIDOZGWVIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzyl chloride with N,N-dimethylbenzenesulfonamide in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to yield the desired sulfonamide product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The nitrophenyl group may also contribute to the compound’s activity by interacting with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide is unique due to its combination of a sulfonamide group, nitrophenyl group, and two methyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

115562-51-1

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

N,4-dimethyl-N-[(4-nitrophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C15H16N2O4S/c1-12-3-9-15(10-4-12)22(20,21)16(2)11-13-5-7-14(8-6-13)17(18)19/h3-10H,11H2,1-2H3

InChI Key

QCZJIDOZGWVIFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.